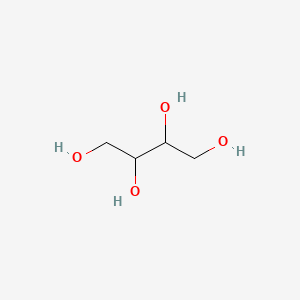

Butane-1,2,3,4-tetrol

Description

Butane-1,2,3,4-tetrol is a natural product found in Salacia chinensis and Roccella phycopsis with data available.

Structure

3D Structure

Properties

IUPAC Name |

butane-1,2,3,4-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXHWFMMPAWVPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859289 | |

| Record name | Butane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Threitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7541-59-5, 6968-16-7, 7493-90-5 | |

| Record name | 1,2,3,4-Butanetetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7541-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007541595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC20660 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1,2,3,4-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-Butanetetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Stereochemical Architect: A Technical Guide to Butane-1,2,3,4-tetrol

Executive Summary

Butane-1,2,3,4-tetrol (

Part 1: The 19th Century Origins (Isolation & Identification)

The history of butane-1,2,3,4-tetrol begins not with synthesis, but with extraction. In 1848 , the Scottish chemist John Stenhouse was investigating lichens used in the dyeing industry. Working with Roccella tinctoria (the source of litmus), he isolated a crystalline substance he initially termed "erythroglucin" (from the Greek erythros, red, due to the color it turned when oxidized with alkali).

Stenhouse's methodology was robust for his time. He utilized lime extraction followed by acid precipitation, a technique that relied on solubility differentials—a principle still valid in modern downstream processing.

Key Historical Milestone:

-

Discoverer: John Stenhouse (1848)

-

Source: Roccella tinctoria (Lichen)

-

Initial Characterization: Identified as a neutral substance, distinct from the fermentable sugars known at the time.

-

Significance: This established the existence of sugar alcohols (polyols) as a distinct chemical class, separate from carbohydrates like glucose or sucrose.

Part 2: The Stereochemical Divergence (Erythritol vs. Threitol)

The true technical complexity of butane-1,2,3,4-tetrol lies in its isomerism. It possesses two chiral centers (C2 and C3).

The Isomer Landscape

-

Erythritol (meso-form): The substituents at C2 and C3 are identical. The molecule possesses an internal plane of symmetry, making it optically inactive (achiral) despite having chiral centers. This is the form isolated by Stenhouse.

-

Threitol (dl-form): The substituents are arranged such that there is no plane of symmetry. It exists as a pair of enantiomers ((2R,3R) and (2S,3S)).

The Fischer Connection

The nomenclature "Threitol" was derived by Emil Fischer in the late 19th century.[1] Following his elucidation of the sugar structures, he named the tetrol corresponding to the sugar Threose as "Threitol," and the one corresponding to Erythrose as "Erythritol."

Technical Deep Dive: Stereoselective Synthesis

To understand the causality of these isomers, one must look at the oxidation of 2-butene-1,4-diol . This reaction is the standard "teaching mechanism" for understanding how reaction conditions dictate stereochemical outcomes.

-

Syn-Hydroxylation (Yields Erythritol): Reagents like Osmium Tetroxide (

) or Permanganate ( -

Anti-Hydroxylation (Yields Threitol): Epoxidation (using mCPBA) followed by acid hydrolysis results in backside attack (anti-addition). If applied to cis-2-butene-1,4-diol, the result is the racemic mixture (Threitol).

Visualization 1: Stereochemical Synthesis Pathways

Figure 1: Divergent synthesis pathways from 2-butene-1,4-diol illustrating the stereochemical control required to produce Erythritol vs. Threitol.

Part 3: Biosynthetic Pathways & Industrial Scale-up

While chemical synthesis defines the structure, biological fermentation defines the market. The industrial production of erythritol is a triumph of metabolic engineering, utilizing osmophilic yeasts like Moniliella pollinis, Trichosporonoides megachiliensis, or engineered Yarrowia lipolytica.

The Pentose Phosphate Pathway (PPP)

The causality here is osmotic stress.[2] These organisms produce erythritol as a compatible solute to protect against high osmotic pressure.[2] The pathway diverges from glycolysis at Glucose-6-Phosphate.

Key Metabolic Steps:

-

Oxidative Phase: Glucose-6-P

Ribulose-5-P (Generates NADPH). -

Non-Oxidative Phase: Transketolase/Transaldolase reactions yield Erythrose-4-Phosphate (E4P) .

-

Dephosphorylation: E4P

Erythrose. -

Reduction: Erythrose

Erythritol (via Erythrose Reductase, consuming NADPH).

Visualization 2: Industrial Fermentation Workflow

Figure 2: The metabolic flux from Glucose to Erythritol within an osmophilic yeast cell, highlighting the critical Pentose Phosphate Pathway junction.

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis (Stereochemical Validation)

Objective: To synthesize meso-erythritol from cis-2-butene-1,4-diol via syn-hydroxylation. This protocol is for research/validation purposes only to demonstrate stereocontrol.

Reagents:

-

Substrate: cis-2-Butene-1,4-diol (10 mmol)

-

Oxidant: N-Methylmorpholine N-oxide (NMO) (50% aq. solution, 11 mmol)

-

Catalyst: Osmium Tetroxide (

) (2.5 wt% in t-BuOH, 0.2 mol%) -

Solvent: Acetone/Water (10:1)

Methodology:

-

Setup: In a 100mL round-bottom flask, dissolve cis-2-butene-1,4-diol in Acetone/Water.

-

Addition: Add NMO solution. Stir at room temperature.

-

Catalysis: Add

solution dropwise. Caution: OsO4 is highly toxic and volatile. Use a fume hood. -

Reaction: The solution will turn dark (osmate ester formation) and then lighten as NMO regenerates the catalyst. Stir for 12 hours.

-

Quenching: Add solid sodium sulfite (

) to quench excess oxidant and precipitate osmium salts. Stir for 1 hour. -

Isolation: Filter the salts. Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude solid from ethanol.

-

Validation: Verify Melting Point (121°C) and lack of optical rotation (polarimetry).

Protocol B: Industrial Fermentation (High-Yield Production)

Objective: To produce erythritol using Moniliella pollinis under high osmotic stress.

Media Composition (per Liter):

-

Glucose: 300g (Carbon Source & Osmotic Agent)

-

Yeast Extract: 10g (Nitrogen Source)

- : 2g

- : 1g

Workflow:

-

Inoculum Prep: Cultivate M. pollinis in seed medium (100g/L glucose) for 24h at 30°C.

-

Fermentation: Inoculate production fermenter (5L vessel) at 10% v/v.

-

Conditions:

-

Temperature: 30°C.

-

pH: Maintain at 4.0–5.0 (Automatic NaOH addition).

-

Aeration: 1.0 vvm (volume per volume per minute). High oxygen transfer is critical for the oxidative PPP.

-

-

Recovery: After 96-120 hours, centrifuge to remove biomass.

-

Purification: Pass supernatant through ion-exchange resins (cation/anion) and activated carbon to remove color/salts.

-

Crystallization: Concentrate via evaporation to 60% Brix, then cool slowly to 10°C to crystallize >99% pure erythritol.

Part 5: Comparative Data Analysis

The following table contrasts the two isomers and their production methods, highlighting why Erythritol became the industrial standard over Threitol.

| Feature | Erythritol (meso) | Threitol (dl) |

| Stereochemistry | Achiral (Plane of symmetry) | Chiral (Enantiomeric pair) |

| Melting Point | 121°C | 88–90°C |

| Solubility (H2O) | High (~60 g/100mL) | Very High |

| Digestibility | ~90% excreted unchanged in urine | Metabolized differently (less studied) |

| Primary Production | Fermentation (Scalable) | Chemical Synthesis (Expensive) |

| Market Status | GRAS Approved Sweetener | Research Reagent |

References

-

Stenhouse, J. (1848). "Examination of the proximate principles of some of the lichens." Philosophical Transactions of the Royal Society of London, 138, 63-89. Link

-

Fischer, E. (1890). "Ueber die Configuration des Traubenzuckers und seiner Isomeren." Berichte der deutschen chemischen Gesellschaft, 23(2), 2114-2141. Link

-

Moon, H. J., et al. (2010).[2] "Biotechnological production of erythritol and its applications." Applied Microbiology and Biotechnology, 86(4), 1017-1025. Link

-

Schröder, M. (1980). "Osmium tetraoxide cis hydroxylation of unsaturated substrates." Chemical Reviews, 80(2), 187-213. Link

-

Regnat, K., et al. (2018). "Erythritol as sweetener—wherefrom and whereto?" Applied Microbiology and Biotechnology, 102, 587–595. Link

Sources

stereoisomers of butane-1,2,3,4-tetrol and their properties

An In-depth Technical Guide to the Stereoisomers of Butane-1,2,3,4-tetrol: Structure, Properties, and Applications

Abstract

Butane-1,2,3,4-tetrol, a four-carbon sugar alcohol, presents a compelling case study in stereoisomerism, with its two chiral centers giving rise to three distinct stereoisomers: a meso compound (erythritol) and a pair of enantiomers (D- and L-threitol). The subtle variations in the spatial arrangement of their hydroxyl groups confer markedly different physicochemical and biological properties, impacting their applications, which range from common food additives to specialized roles in chemical synthesis and cryoprotection. This guide provides a detailed exploration of these stereoisomers, targeting researchers and professionals in drug development and chemical sciences. We will delve into the structural nuances, comparative properties, and the significant role of chirality in their function, particularly in emerging applications like the synthesis of novel amphiphiles for membrane protein research.

Foundational Principles: Stereochemistry of Butane-1,2,3,4-tetrol

The core structure of butane-1,2,3,4-tetrol features two stereogenic centers at the C2 and C3 positions.[1] Each of these carbon atoms is bonded to four different substituent groups, making them chiral and capable of existing in different spatial configurations.[1] The specific arrangement of the hydroxyl (-OH) groups at these centers dictates the identity and properties of the resulting isomer.

The stereochemical relationship between these isomers can be visualized as follows:

Caption: Relationship between the stereoisomers of butane-1,2,3,4-tetrol.

Detailed Analysis of Stereoisomers

Meso-Erythritol: The Achiral Diastereomer

Erythritol is the common name for (2R,3S)-butane-1,2,3,4-tetrol.[2] Despite possessing two chiral centers, it is an achiral meso compound. This is due to an internal plane of symmetry that renders the molecule superimposable on its mirror image.[1] Consequently, erythritol is optically inactive.[1]

-

Structure and Conformation: The defining feature is the opposite configuration at the C2 and C3 positions ((2R,3S)).[1] This arrangement places the hydroxyl groups on opposite sides of the carbon backbone in a Fischer projection.

-

Physicochemical Properties: Erythritol is a white crystalline powder that is freely soluble in water.[1] It has a sweetness level of about 60-70% that of sucrose and is known for producing a cooling sensation in the mouth due to its negative heat of solution.[3]

-

Biological Significance and Applications:

-

Low-Calorie Sweetener: Erythritol is widely used as a sugar substitute in food and beverages.[4] It is commercially produced by the fermentation of glucose by osmophilic yeasts.[2][4]

-

Metabolic Profile: It is rapidly absorbed in the small intestine and largely excreted unchanged in the urine, contributing to its near-zero caloric value.[3]

-

Dental Health: Erythritol is non-cariogenic and may help prevent tooth decay by inhibiting the growth of oral bacteria like Streptococcus mutans.[2][3]

-

Emerging Health Concerns: Recent studies have suggested a potential link between high circulating levels of erythritol and an increased risk of adverse cardiovascular events, possibly through enhanced platelet activation and thrombosis.[5][6] This area of research is active and warrants further investigation to understand the clinical implications.

-

The Threitol Enantiomers: A Chiral Pair

Threitol exists as a pair of non-superimposable mirror images, D-threitol ((2R,3R)-butane-1,2,3,4-tetrol) and L-threitol ((2S,3S)-butane-1,2,3,4-tetrol).[7][8] Unlike erythritol, they lack an internal plane of symmetry and are therefore optically active.[1] D- and L-threitol are diastereomers of erythritol.[8]

-

Structure and Conformation: In the threitol isomers, the hydroxyl groups at C2 and C3 are on the same side of the carbon chain in a Fischer projection.[1] The (2R,3R) and (2S,3S) configurations define the D- and L-enantiomers, respectively.[9]

-

Physicochemical Properties: Threitol is also a water-soluble sugar alcohol. Recent sensory evaluations indicate its sweetness is nearly equivalent to that of sucrose, which is higher than erythritol.[10]

-

Biological Significance and Applications:

-

Natural Occurrence: Threitol is found in nature, for instance in the edible fungus Armillaria mellea.[8] It also functions as a cryoprotectant (antifreeze agent) in some organisms, such as the Alaskan beetle Upis ceramboides.[8]

-

Chemical Synthesis: It is a valuable intermediate in the chemical synthesis of other chiral compounds.[8]

-

Potential Sweetener: Due to its favorable sweetness profile and low caloric potential, threitol is being investigated as a novel low-calorie sweetener.[10][11] Toxicological studies have so far indicated its safety for consumption.[10][11]

-

The distinct stereochemical structures of erythritol and threitol are best visualized through Fischer projections.

Caption: Fischer projections of butane-1,2,3,4-tetrol stereoisomers.

Comparative Data Summary

The distinct properties of these stereoisomers are summarized below for direct comparison.

| Property | Meso-Erythritol | D-Threitol | L-Threitol |

| Systematic Name | (2R,3S)-Butane-1,2,3,4-tetrol | (2R,3R)-Butane-1,2,3,4-tetrol | (2S,3S)-Butane-1,2,3,4-tetrol |

| Chirality | Achiral (meso) | Chiral | Chiral |

| Optical Activity | Inactive[1] | Optically Active | Optically Active |

| Melting Point | 121.5 °C | 89-90 °C | 89-90 °C |

| Sweetness (vs Sucrose) | ~70%[3] | 80-90%[10] | 80-90% |

| Primary Application | Low-calorie sweetener[4] | Chemical intermediate[8] | Chemical intermediate[8] |

| Natural Occurrence | Fruits, fermented foods[4] | Fungi, insects[8] | Fungi, insects |

The Role of Stereochemistry in Advanced Applications: Membrane Protein Stabilization

The critical importance of stereochemistry extends beyond basic physical properties into advanced applications such as drug development and structural biology. A compelling example is the design of novel amphiphiles for the stabilization of membrane proteins, which are notoriously difficult to study outside of their native lipid environment.[9][12]

A novel class of amphiphiles, Butane-1,2,3,4-tetrol-based Maltosides (BTMs), has been developed where the stereochemistry of the butane-tetrol linker region plays a crucial role.[9][12] In these molecules, the butane-tetrol core connects two hydrophobic alkyl chains and two hydrophilic maltoside headgroups.[9]

-

Experimental Insight: Studies synthesizing BTMs with (2R,3S), (2R,3R), and (2S,3S) linkers revealed that these stereoisomeric detergents exhibit markedly different efficacy in stabilizing various membrane proteins.[12] This demonstrates that the specific spatial orientation of the linker, dictated by its chirality, directly influences the detergent's interaction with the protein's hydrophobic and hydrophilic surfaces.[12]

This finding underscores a vital design principle: stereochemistry is not a trivial detail but a critical parameter for optimizing molecular tools in drug development and structural biology.

Experimental Protocols

Synthesis of a Butane-tetrol Derivative: Erythritol Dicarbonate

This protocol provides an example of how the butane-tetrol core can be chemically modified, a common first step in creating more complex molecules like the BTMs discussed previously.

Objective: To synthesize erythritol dicarbonate (EDC) from meso-erythritol and dimethyl carbonate (DMC).

Causality: This reaction creates cyclic carbonate groups from vicinal diols, a robust transformation that protects the hydroxyl groups and provides reactive sites for further modification, such as polymerization to polyhydroxyurethanes.[13]

Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve meso-erythritol in dimethyl carbonate (DMC).

-

Catalyst Addition: Add a catalytic amount of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD).

-

Reaction Condition: Heat the mixture under reflux. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture. The product, EDC, can be purified by recrystallization from an appropriate solvent to yield monolithic crystals.

-

Characterization: Confirm the structure of the synthesized EDC using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to verify the stereochemistry.[13]

Caption: Workflow for the synthesis of Erythritol Dicarbonate (EDC).

Conclusion

The stereoisomers of butane-1,2,3,4-tetrol—erythritol and the threitols—provide a clear and compelling illustration of how subtle changes in 3D molecular architecture can lead to profound differences in physical, chemical, and biological properties. While erythritol is an established food additive, recent research highlights the need for ongoing evaluation of its physiological effects. Concurrently, threitol is emerging as a promising new sweetener and a valuable chiral building block. For researchers in drug development and materials science, the key takeaway is the paramount importance of stereochemical control. As demonstrated in the design of amphiphiles for membrane proteins, harnessing the specific properties of each stereoisomer opens new avenues for creating highly effective and specialized molecular tools.

References

-

ResearchGate. (n.d.). Illustration of the isomers of butane-1,2,3,4-tetrol using the 2D Fisher projection. Retrieved from [Link]

-

Royal Society of Chemistry. (2016, October 5). Butane-1,2,3,4-tetraol-based amphiphilic stereoisomers for membrane protein study. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 1,2,3,4-Butanetetrol, [S-(R,R)]-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institutes of Health (NIH). (2016, October 5). Butane-1,2,3,4-tetraol-based amphiphilic stereoisomers for membrane protein study: importance of chirality in the linker region. PMC. Retrieved from [Link]

-

Science Publishing Group. (n.d.). Erythritol Chemical Structure, Biosynthesis Pathways, Properties, Applications, and Production. Retrieved from [Link]

-

Wikipedia. (n.d.). Threitol. Retrieved from [Link]

-

PubChem. (n.d.). (2S,3R)-butane-1,2,3,4-tetrol;(3S,4S,5R)-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of erythritol (EDC) or threitol dicarbonate (TDC) from.... Retrieved from [Link]

-

MDPI. (n.d.). Threitol, a Novel Functional Sugar Alcohol Biosynthesized by Engineered Yarrowia lipolytica, Has the Potential as a Low-Calorie Sugar-Reducing Sweetener. Retrieved from [Link]

-

ResearchGate. (2023, July 16). (PDF) Threitol, a Novel Functional Sugar Alcohol Biosynthesized by Engineered Yarrowia lipolytica.... Retrieved from [Link]

-

Wikipedia. (n.d.). Erythritol. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Recent advances in biological production of erythritol. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Sweeteners: erythritol, xylitol and cardiovascular risk—friend or foe?. PubMed Central. Retrieved from [Link]

-

CU Boulder Today. (2023, July 14). Common sugar substitute shown to impair brain cells, boost stroke risk. Retrieved from [Link]

Sources

- 1. Buy Butane-1,2,3,4-tetrol | 7541-59-5 [smolecule.com]

- 2. Erythritol - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Erythritol Chemical Structure, Biosynthesis Pathways, Properties, Applications, and Production, International Journal of Microbiology and Biotechnology, Science Publishing Group [sciencepublishinggroup.com]

- 5. Sweeteners: erythritol, xylitol and cardiovascular risk—friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Common sugar substitute shown to impair brain cells, boost stroke risk | CU Boulder Today | University of Colorado Boulder [colorado.edu]

- 7. researchgate.net [researchgate.net]

- 8. Threitol - Wikipedia [en.wikipedia.org]

- 9. Butane-1,2,3,4-tetraol-based amphiphilic stereoisomers for membrane protein study: importance of chirality in the linker region - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Advanced Theoretical Modeling of Butane-1,2,3,4-tetrol: Conformational Dynamics and Macromolecular Stabilization

Executive Summary Butane-1,2,3,4-tetrol, existing primarily as the meso-isomer erythritol and the chiral threitol , represents a critical class of polyols in drug formulation and protein stabilization. Its unique ability to form intramolecular hydrogen bond networks while modulating the solvent structure of water makes it a prime candidate for cryoprotection and excipient engineering. This technical guide provides a rigorous theoretical framework for modeling these interactions, moving from ab initio electronic structure calculations to bulk Molecular Dynamics (MD) simulations of protein-co-solvent systems.

Electronic Structure & Conformational Landscape

Stereochemical Architecture

The modeling of butane-1,2,3,4-tetrol requires precise differentiation between its stereoisomers. The meso-form (erythritol) possesses a plane of symmetry, whereas threitol exists as a chiral pair (

-

Erythritol (meso): Characterized by a specific "sickle" conformation in the gas phase.

-

Threitol (D/L): Tends to adopt extended planar zigzag conformations or cyclic H-bonded structures depending on the environment.

Density Functional Theory (DFT) Methodology

To accurately parameterize force fields for MD, one must first map the potential energy surface (PES) using DFT.

Recommended Protocol:

-

Functional: B3LYP or ωB97X-D (to account for dispersion forces critical in H-bonding).

-

Basis Set: 6-311++G(d,p) or aug-cc-pVTZ.

-

Solvation Model: PCM (Polarizable Continuum Model) for aqueous baselines.

Key Mechanistic Insight:

Calculations reveal that the lowest energy conformer of gas-phase erythritol forms a 7-membered intramolecular hydrogen bond ring between the terminal hydroxyl groups (

Workflow: DFT Parameterization

Solvation Dynamics & Hydration Mechanisms

Force Field Selection

For bulk simulations, the choice of force field dictates the accuracy of hydration free energies and diffusion coefficients.

| Force Field | Applicability | Pros | Cons |

| CHARMM36 | High | Excellent for carbohydrate/polyol-protein interactions. | Requires careful setup of custom residues if not in standard lib. |

| OPLS-AA | High | Good balance for organic liquids and solvation energies. | Torsional barriers for polyols may need re-fitting from DFT. |

| GLYCAM06 | Medium | Specialized for sugars; transferable to polyols. | Can be computationally expensive; specific to ether/hydroxyl linkages. |

The Water-Polyol Interface

Erythritol acts as a "structure maker" in water, but its mechanism differs from larger sugars like trehalose. It does not merely replace water; it fits into the tetrahedral water network.

Critical Analysis:

MD simulations must quantify the Radial Distribution Function (RDF) ,

Self-Validating Metric:

Calculate the Hydrogen Bond Lifetime (

-

If

, the solute retards water dynamics (cryoprotective effect). -

Typical

at 300K is ~1-2 ps. Erythritol should exhibit interactions in the 3-5 ps range.

Macromolecular Stabilization: The Preferential Exclusion Model

The primary utility of erythritol in drug development is protein stabilization. The theoretical model governing this is Preferential Interaction Theory (Timasheff).

Mechanism of Action

Erythritol is preferentially excluded from the protein surface (domain of preferential hydration). This creates a thermodynamic force that favors the compact (native) state of the protein over the unfolded (denatured) state, as the unfolded state would require a larger surface area of exclusion, which is energetically unfavorable in the presence of the co-solvent.

Thermodynamic Causality:

Stabilization Pathway Diagram

Comprehensive Simulation Protocol

This protocol outlines the setup for an MD simulation of an Erythritol-Protein system using GROMACS/CHARMM36.

Phase 1: System Construction

-

Topology Generation:

-

Use CGenFF (CHARMM General Force Field) to generate the erythritol topology (ery.str) from the DFT-optimized PDB structure.

-

Validate penalty scores; if high (>10), refine partial charges using QM target data.

-

-

Solvation:

-

Insert protein into a cubic box (min distance 1.0 nm to edge).

-

Add water (TIP3P) and Erythritol to achieve desired molarity (e.g., 0.5 M).

-

Note: Random placement of co-solvent is preferred to avoid initial bias.

-

Phase 2: Energy Minimization & Equilibration

-

Minimization:

-

Steepest descent (5000 steps) to remove steric clashes.

-

Check:

.

-

-

NVT Equilibration (Heating):

-

Restrain protein backbone.

-

Heat to 300K over 100 ps using V-rescale thermostat.

-

Causality: Allows solvent/co-solvent to relax around the restrained protein without disturbing the fold.

-

-

NPT Equilibration (Density):

Phase 3: Production & Analysis

-

Production Run:

-

Remove restraints.[3]

-

Run for >100 ns to sample conformational transitions.

-

Time step: 2 fs (with LINCS constraints on H-bonds).

-

-

Analysis Metrics:

-

RMSD: Protein stability over time.

-

SASA (Solvent Accessible Surface Area): Correlation with erythritol exclusion.

-

Preferential Interaction Coefficient (

):-

A negative

confirms preferential exclusion.

-

-

References

-

Conformational Analysis of Erythritol

- Title: Conformational study of erythritol and threitol in the gas state by density functional theory calcul

- Source: PubMed / NIH.

-

URL:[Link]

-

Hydration Dynamics

- Title: Revisiting Hydrogen Bond Thermodynamics in Molecular Simul

- Source: Journal of Chemical Theory and Computation (via Sci-Hub/ResearchG

-

URL:[Link]

-

Protein Stabilization Mechanism

- Title: Mechanism of Stabilization of Proteins by Poly-hydroxy Co-solvents: Concepts and Implic

- Source: American Pharmaceutical Review.

-

URL:[Link]

-

Force Field Parameters

-

MD Simulation of Sugar Alcohols

- Title: Melting Point Depression and Phase Identification of Sugar Alcohols Encapsul

- Source: UC Berkeley / eScholarship.

-

URL:[Link]

Sources

Whitepaper: The Discovery and Elucidation of Threitol as a Novel Cryoprotectant in the Alaskan Beetle, Upis ceramboides

For Distribution To: Researchers, scientists, and drug development professionals

Abstract

In the realm of cryobiology, the quest for novel cryoprotective agents (CPAs) is driven by the need for more effective and less toxic methods of preserving biological materials. Nature, particularly the insect world, offers a rich repository of such molecules, honed by millions of years of evolution to survive extreme temperatures. This technical guide delves into the seminal discovery of D-threitol as a potent cryoprotectant in the freeze-tolerant Alaskan beetle, Upis ceramboides. We will explore the initial observations that led to its identification, the sophisticated analytical techniques employed to elucidate its biosynthetic pathway, and the physiological mechanisms by which it confers remarkable cold hardiness. This document is intended to provide researchers and drug development professionals with a comprehensive understanding of this unique cryoprotectant, from its biological context to detailed experimental workflows for its study, fostering insights that may inspire the development of next-generation cryopreservation technologies.

Introduction: The Challenge of Insect Freeze Tolerance

Insects inhabiting temperate and polar regions have evolved two primary strategies to survive sub-zero temperatures: freeze avoidance and freeze tolerance. Freeze-avoiding insects invest energy in synthesizing antifreeze proteins and polyols to lower the supercooling point of their bodily fluids, preventing the formation of ice crystals. In contrast, freeze-tolerant insects, such as the Alaskan beetle Upis ceramboides, can endure the formation of ice in their extracellular fluids. This remarkable adaptation is contingent on the production and accumulation of high concentrations of low-molecular-weight cryoprotectants. These molecules protect cellular structures from the damaging effects of ice formation and the associated osmotic stress. While glycerol and trehalose are common cryoprotectants in the insect world, the discovery of D-threitol in U. ceramboides represents a unique and highly effective cryoprotective strategy.[1][2] This beetle can survive temperatures as low as -60°C in its overwintering state, a feat largely attributable to the accumulation of threitol in its hemolymph.[3]

The Landmark Discovery in Upis ceramboides

The identification of threitol as a key player in the extraordinary cold hardiness of Upis ceramboides was a significant advancement in our understanding of insect cryoprotection. Initial investigations into the hemolymph composition of winter-acclimatized beetles revealed the presence of high concentrations of two polyols: sorbitol and the biologically rare four-carbon sugar alcohol, threitol.[1][3] Notably, U. ceramboides is the only animal known to accumulate such high concentrations of threitol for cryoprotection.[1][3] In summer, when these beetles are not freeze-tolerant, neither sorbitol nor threitol are detectable in their hemolymph.[1] This seasonal correlation provided strong evidence for the cryoprotective role of these compounds.

Quantitative Analysis of Cryoprotectants

The concentration of threitol in the hemolymph of winter-acclimatized U. ceramboides can reach approximately 250 mM, working in concert with sorbitol, which can be present at even higher concentrations.[1] This synergistic accumulation of polyols is crucial for the beetle's ability to withstand extreme cold.

| Cryoprotectant | Typical Concentration in Winter-Acclimatized U. ceramboides Hemolymph |

| D-Threitol | ~250 mM |

| Sorbitol | >250 mM |

Elucidating the Biosynthetic Pathway of Threitol

A critical step in understanding the significance of threitol as a cryoprotectant was to unravel its metabolic origin. The prevailing hypothesis was that, like other polyols, threitol synthesis in insects would originate from intermediates of glycolysis or the pentose phosphate pathway (PPP). The groundbreaking work of Walters et al. employed 13C-labeled glucose isotopomers and Nuclear Magnetic Resonance (NMR) spectroscopy to trace the metabolic fate of carbon atoms, providing definitive evidence for the biosynthetic route of threitol.[1][3]

The in vivo experiments demonstrated that carbons 3 through 6 of glucose were converted into carbons 1 through 4 of threitol.[1][3] This specific labeling pattern is characteristic of a four-carbon sugar produced via the pentose phosphate pathway.[1] Further in vitro studies confirmed that threitol is synthesized from erythrose 4-phosphate (E4P), a C4 intermediate of the PPP.[1][3]

Enzymatic Steps of Threitol Synthesis

The conversion of E4P to threitol involves a series of enzymatic reactions:

-

Isomerization/Epimerization: Erythrose 4-phosphate is converted to threose 4-phosphate. The exact enzymatic mechanism for this step remains an area of active investigation.[1]

-

Reduction: Threose 4-phosphate is then reduced by an NADPH-dependent polyol dehydrogenase to form threitol 4-phosphate.[1][3]

-

Dephosphorylation: Finally, a sugar phosphatase removes the phosphate group from threitol 4-phosphate to yield free threitol.[1][3]

Interestingly, the sugar phosphatase exhibits a preference for threitol 4-phosphate over erythritol 4-phosphate, which helps to explain the selective accumulation of high concentrations of threitol without a corresponding buildup of its diastereomer, erythritol.[1][3]

Visualization of the Threitol Biosynthetic Pathway

Caption: Biosynthetic pathway of threitol from glucose in Upis ceramboides.

Experimental Protocols for the Study of Threitol

The following sections provide a detailed, step-by-step methodology for the key experiments involved in the identification and characterization of threitol as an insect cryoprotectant. These protocols are designed to be a self-validating system, ensuring reproducibility and accuracy.

Hemolymph Collection from Upis ceramboides

Causality Behind Experimental Choices: The collection of pure hemolymph is critical to avoid contamination from other tissues that could interfere with subsequent analyses. Anesthetization by cold exposure minimizes stress to the insect and reduces the activity of enzymes that could alter the metabolite profile.

Protocol:

-

Anesthetization: Place adult U. ceramboides beetles at -18°C for 120 seconds to induce cold anesthesia.

-

Surface Sterilization: Briefly immerse the anesthetized beetle in 75% ethanol for 30 seconds to sterilize the exoskeleton, then wipe dry with a sterile cotton swab.

-

Puncture and Collection: Using a sterile dissecting pin, carefully puncture the soft membrane at the base of a leg or between the head and thorax.

-

Hemolymph Extraction: Gently apply pressure to the abdomen to encourage a droplet of hemolymph to exude from the puncture site.

-

Capillary Action: Collect the hemolymph droplet using a pre-chilled glass capillary tube.

-

Sample Storage: Immediately transfer the collected hemolymph into a microcentrifuge tube and flash-freeze in liquid nitrogen. Store at -80°C until analysis.

13C-Labeling and NMR Analysis for Pathway Elucidation

Causality Behind Experimental Choices: 13C is a stable isotope that can be traced through metabolic pathways. By providing 13C-labeled glucose as a precursor, the resulting labeled threitol can be analyzed by 13C NMR to determine which carbon atoms from glucose were incorporated. This provides unambiguous evidence of the metabolic route.

Experimental Workflow:

Caption: Experimental workflow for 13C-labeling and NMR analysis.

Protocol:

-

Preparation of Labeled Substrate: Dissolve 13C-labeled glucose (e.g., [1-13C]glucose, [6-13C]glucose) in a sterile saline solution suitable for insects.

-

Injection: Inject a precise volume of the labeled glucose solution into the hemocoel of cold-anesthetized beetles using a micro-syringe.

-

Incubation: Maintain the injected beetles at a low temperature (e.g., 0°C) for a specified period (e.g., 6 days) to allow for the metabolism of the labeled glucose.[1]

-

Hemolymph Collection: Collect hemolymph from the beetles as described in section 4.1.

-

NMR Sample Preparation:

-

Pool hemolymph samples from several individuals to ensure a sufficient concentration of metabolites for NMR detection.

-

Add a known concentration of a reference standard (e.g., DSS) for chemical shift referencing and quantification.

-

Add D2O to the sample to provide a lock signal for the NMR spectrometer.

-

-

NMR Spectroscopy:

-

Acquire 13C{1H} NMR spectra on a high-field NMR spectrometer.

-

Use a pulse program with proton decoupling to enhance signal-to-noise and simplify the spectra.

-

Set acquisition parameters to ensure quantitative accuracy, including a sufficient relaxation delay.

-

-

Data Analysis:

-

Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign the peaks corresponding to threitol and other metabolites based on their chemical shifts.

-

Analyze the splitting patterns and intensities of the 13C signals to determine the position and extent of labeling, thereby deducing the metabolic pathway.

-

Quantification of Threitol and Other Polyols by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Behind Experimental Choices: GC-MS is a highly sensitive and specific technique for the separation and quantification of small molecules. Derivatization of the polyols is necessary to increase their volatility for analysis by gas chromatography.

Protocol:

-

Sample Preparation:

-

Homogenize whole beetles or hemolymph in 70% ethanol and centrifuge to precipitate proteins and other macromolecules.

-

Transfer the supernatant to a new tube and defat with hexane to remove lipids.

-

Dry the extract completely under a stream of nitrogen or in a vacuum concentrator.

-

-

Derivatization:

-

Add a solution of O-methylhydroxylamine in pyridine to the dried extract and heat at 80°C for 30 minutes to protect carbonyl groups.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat at 80°C for 30 minutes to convert the hydroxyl groups of the polyols to their trimethylsilyl (TMS) ethers.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature gradient to separate the different polyols based on their boiling points and interactions with the stationary phase.

-

Operate the mass spectrometer in scan mode to identify the polyols based on their mass spectra, and in selected ion monitoring (SIM) mode for accurate quantification.

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of pure threitol and other polyol standards that have been subjected to the same derivatization procedure.

-

Calculate the concentration of threitol in the insect samples by comparing the peak areas of the samples to the calibration curve.

-

Mechanism of Cryoprotection and Future Perspectives

Threitol, like other polyols, exerts its cryoprotective effects through both colligative and non-colligative mechanisms. Colligatively, its high concentration in the hemolymph lowers the freezing point and the amount of ice formed at any given sub-zero temperature, thereby reducing cellular dehydration and mechanical damage from ice crystals. Non-colligatively, threitol is thought to stabilize proteins and membranes by preferentially being excluded from their surfaces, a phenomenon known as preferential hydration. This helps to maintain the native conformation and function of macromolecules in the face of cold and dehydration stress.

The discovery of threitol in Upis ceramboides underscores the vast potential of natural product discovery in the field of cryobiology. Further research into the unique properties of threitol and the enzymes involved in its synthesis could lead to the development of novel, highly effective, and potentially less toxic cryoprotective agents for applications in:

-

Cell and Tissue Cryopreservation: Improving the viability of preserved cells, tissues, and organs for transplantation and research.

-

Drug Formulation: Stabilizing therapeutic proteins and other biologics during storage and transport.

-

Food Science: Enhancing the quality of frozen foods by controlling ice crystal growth.

By understanding the intricate molecular mechanisms that allow insects like Upis ceramboides to survive in extreme environments, we can unlock new strategies to preserve biological materials and advance numerous fields of science and medicine.

References

-

Walters, K. R. Jr., Serianni, A. S., Sformo, T., Barnes, B. M., & Duman, J. G. (2009). Cryoprotectant Biosynthesis and the Selective Accumulation of Threitol in the Freeze-tolerant Alaskan Beetle, Upis ceramboides. Journal of Biological Chemistry, 284(25), 16822–16831. [Link]

-

Walters, K. R. Jr., Pan, Q., Serianni, A. S., & Duman, J. G. (2009). Cryoprotectant biosynthesis and the selective accumulation of threitol in the freeze-tolerant Alaskan beetle, Upis ceramboides. PubMed, 19403530. [Link]

-

Rozell, N. (2007). Alaska beetles survive 'unearthly' temperatures. University of Alaska Fairbanks Geophysical Institute. [Link]

-

Preprints.org. (2025). Cryoprotectant Accumulation and Insect Cold Tolerance: Mechanisms, Adaptations, and Evolutionary Perspectives. Preprints.org. [Link]

-

Miller, L. K., & Smith, J. S. (1975). Production of threitol and sorbitol by an adult insect: association with freezing tolerance. Nature, 258(5535), 519–520. [Link]

-

Wikipedia. (n.d.). Threitol. In Wikipedia. Retrieved from [Link]

-

PubChem. (n.d.). D-Threitol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

NMR spectroscopy for structural elucidation of butane-1,2,3,4-tetrol derivatives

An Application Guide to Nuclear Magnetic Resonance (NMR) Spectroscopy for the Structural Elucidation of Butane-1,2,3,4-tetrol Derivatives

Authored by: A Senior Application Scientist

Introduction

Butane-1,2,3,4-tetrol, a polyol with two chiral centers, exists as three stereoisomers: the enantiomeric pair D- and L-threitol, and the achiral meso-erythritol.[1] These core structures and their derivatives are significant in various fields, including medicinal chemistry and materials science, where stereochemistry profoundly influences biological activity and material properties.[2][3] Consequently, unambiguous structural and stereochemical assignment is a critical step in their synthesis and application.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose, providing unparalleled insight into molecular connectivity and three-dimensional arrangement in solution.[4] Unlike mass spectrometry, which provides molecular weight, or IR spectroscopy, which identifies functional groups, NMR allows for a complete reconstruction of the molecular puzzle—from the carbon backbone to the relative orientation of substituents.

This guide provides a comprehensive overview of the application of modern NMR techniques for the structural elucidation of butane-1,2,3,4-tetrol derivatives. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower users to make informed experimental choices and confidently interpret their data. The narrative emphasizes a self-validating approach, where data from multiple experiments are integrated to build an irrefutable structural hypothesis.

Pillar 1: The Theoretical Framework - Why These Experiments Work

A successful structural elucidation hinges on understanding what each NMR experiment reveals. For polyols like butane-1,2,3,4-tetrol derivatives, the key is to move beyond simple 1D spectra and leverage the power of multi-dimensional correlations and through-space interactions.

-

Chemical Shift (δ): The position of a signal in an NMR spectrum (¹H or ¹³C) is exquisitely sensitive to the local electronic environment of the nucleus. In diastereomers, such as erythro and threo derivatives, the spatial arrangement of atoms is different, leading to distinct electronic environments and, therefore, different chemical shifts for analogous protons and carbons.[5] This is the fundamental basis for using NMR to distinguish stereoisomers.

-

Spin-Spin (J) Coupling: This phenomenon, observed as signal splitting in ¹H NMR, provides direct evidence of through-bond connectivity. The magnitude of the coupling constant between two vicinal protons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus relationship. This is a cornerstone for determining relative stereochemistry in acyclic systems. A larger coupling constant typically indicates an anti-periplanar arrangement of protons, while a smaller coupling constant suggests a gauche relationship.

-

The Nuclear Overhauser Effect (NOE): Unlike J-coupling, the NOE is a through-space interaction. It allows for the detection of protons that are physically close to each other (typically < 5 Å), regardless of whether they are connected through bonds.[5] This is an indispensable tool for confirming stereochemical assignments derived from J-coupling analysis.

-

Two-Dimensional (2D) NMR Spectroscopy: While 1D spectra can become crowded and difficult to interpret, 2D NMR spreads the information across two frequency axes, resolving overlap and revealing correlations between nuclei.[6] The essential experiments for this application are:

-

COSY (Correlation Spectroscopy): Maps ¹H-¹H J-coupling networks, allowing for the tracing of proton connectivity throughout the carbon chain.[7]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached, providing unambiguous ¹H-C one-bond connections.[7]

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds.[7] This is crucial for connecting spin systems separated by quaternary carbons or heteroatoms and for confirming the overall carbon skeleton.

-

Pillar 2: Field-Proven Methodologies and Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the correct choice of experimental parameters.

Protocol 1: Optimized Sample Preparation

Causality: The goal of sample preparation is to create a magnetically homogeneous solution at an appropriate concentration, free from interfering signals or particulate matter that can degrade spectral quality.[8][9]

Step-by-Step Methodology:

-

Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble. For most butane-1,2,3,4-tetrol derivatives, Deuterium Oxide (D₂O) or DMSO-d₆ are excellent first choices. D₂O has the advantage of exchanging with hydroxyl protons (-OH), simplifying the spectrum by removing their signals and couplings. If observing -OH protons is desired (e.g., for hydrogen bonding studies), DMSO-d₆ is a superior choice as the exchange rate is much slower.[10]

-

Analyte Concentration: Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 15-25 mg for a full suite of 2D NMR experiments.[9] Dissolve this in 0.5-0.6 mL of the chosen deuterated solvent. This concentration provides a good balance between signal-to-noise and avoiding solubility or viscosity issues.

-

Internal Standard: Add an internal reference standard for accurate chemical shift calibration. For D₂O, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is commonly used. For organic solvents like DMSO-d₆, tetramethylsilane (TMS) is the standard. The residual solvent peak can also be used as a secondary reference.[11]

-

Filtration: To remove any suspended solid particles that severely degrade spectral resolution, filter the sample directly into a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent).[9] This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

-

Final Check: Ensure the sample height in the tube is appropriate for the spectrometer's probe (typically 4-5 cm).[9]

Protocol 2: Systematic Data Acquisition Workflow

Causality: A hierarchical approach to data acquisition is most efficient. Start with fast, information-rich 1D experiments to assess the sample and then proceed to the longer, more detailed 2D experiments.

Step-by-Step Methodology:

-

¹H NMR Acquisition:

-

Acquire a standard, quantitative ¹H NMR spectrum.

-

Purpose: To determine the number of distinct proton environments, their relative ratios (from integration), and their connectivity (from splitting patterns). This provides the initial overview of the molecule's proton framework.

-

-

¹³C and DEPT Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Immediately follow with a DEPT-135 experiment.[12]

-

Purpose: The ¹³C spectrum reveals the number of unique carbon environments. The DEPT-135 experiment is critical for determining the multiplicity of each carbon: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent. This information is foundational for building the carbon skeleton.

-

-

2D COSY Acquisition:

-

Run a standard gradient-enhanced (gCOSY) experiment.

-

Purpose: To establish proton-proton connectivity. Cross-peaks in the COSY spectrum connect protons that are J-coupled (typically over 2 or 3 bonds).[13] For a butane-tetrol derivative, this will allow you to "walk" down the H1-H2-H3-H4 backbone.

-

-

2D HSQC Acquisition:

-

Run a standard sensitivity-enhanced HSQC experiment.

-

Purpose: To link the proton and carbon frameworks. Each cross-peak in the HSQC spectrum represents a direct, one-bond connection between a proton and a carbon.[7] This allows for the confident assignment of carbon chemical shifts based on the already-assigned proton shifts.

-

-

2D HMBC Acquisition:

-

Run a standard gHMBC experiment.

-

Purpose: To piece together the complete molecular structure. The HMBC spectrum shows correlations between protons and carbons over 2-3 bonds.[7] This is invaluable for connecting fragments identified by COSY and for assigning non-protonated carbons (e.g., carbonyls or quaternary centers in more complex derivatives).

-

Pillar 3: Data Interpretation - A Self-Validating Workflow

The power of this NMR suite lies in its synergistic and self-validating nature. Data from each experiment should corroborate the others, leading to a single, consistent structural assignment.

Structural Elucidation Workflow Diagram

The following diagram illustrates the logical flow for interpreting the NMR data to determine the full structure of a butane-1,2,3,4-tetrol derivative.

Caption: A logical workflow for NMR-based structural elucidation.

Key Correlation Diagram

This diagram shows the expected key correlations for a generic butane-1,2,3,4-tetrol backbone.

Caption: Key COSY and HMBC correlations for the butane-tetrol core.

Data Presentation: Reference Chemical Shifts

Distinguishing between the erythro and threo diastereomers is often possible by direct comparison of their NMR spectra, as their chemical shifts will differ.[2] The following table provides typical chemical shift values for the parent compounds in D₂O, which serve as a valuable reference point when analyzing derivatives.

| Compound | Carbon | ¹³C δ (ppm) | Proton(s) | ¹H δ (ppm) |

| meso-Erythritol | C1, C4 | ~65.3 | H1, H4 | ~3.64, ~3.77 |

| C2, C3 | ~74.7 | H2, H3 | ~3.69 | |

| D/L-Threitol | C1, C4 | ~65.4 | H1, H4 | ~3.64, ~3.72 |

| C2, C3 | ~74.3 | H2, H3 | ~3.74 |

Note: Data sourced from the Human Metabolome Database and PubChem.[14][15] Actual values may vary slightly based on concentration, pH, and temperature.

Conclusion: An Integrated, Authoritative Approach

The structural elucidation of butane-1,2,3,4-tetrol derivatives is a task perfectly suited to the capabilities of modern NMR spectroscopy. By moving beyond a simple one-dimensional analysis and embracing a suite of 2D experiments, researchers can build a complete and validated picture of their molecule. The true power of this approach lies in the cross-validation of data: COSY and HMBC build the carbon skeleton, HSQC links the proton and carbon worlds, and J-coupling and NOE analyses definitively establish the relative stereochemistry. This integrated strategy ensures a high degree of confidence in the final structure, a necessity for advancing research and development in any field that relies on these versatile molecules.

References

-

Doc Brown's Chemistry. (n.d.). NMR Spectrum of Butane. Retrieved from [Link]

-

ResearchGate. (n.d.). Illustration of the isomers of butane-1,2,3,4-tetrol. Retrieved from [Link]

-

Lee, H. S., et al. (2016). Butane-1,2,3,4-tetraol-based amphiphilic stereoisomers for membrane protein study: importance of chirality in the linker region. Chemical Science, 7(12), 7041-7047. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Calgary. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

-

Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance, 19A(1), 1-19. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ResearchGate. (2021, August 10). The 1H NMR Method for the Determination of the Absolute Configuration of 1,2,3-prim,sec,sec-Triols. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). NMR of carbohydrates. In Nuclear Magnetic Resonance: Volume 43. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). D-Threitol. PubChem Compound Database. Retrieved from [Link]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215-2226. Retrieved from [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]

-

Toukach, P. V., & Tvaroška, I. (2013). Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations. Chemical Reviews, 113(11), 8599-8641. Retrieved from [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Applications Notes. Retrieved from [Link]

-

Mobli, M., & Charlton, A. J. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18835-18844. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra before and after polyol synthesis. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Column. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Mannina, L., et al. (2022). NMR-Based Approaches in the Study of Foods. Foods, 11(22), 3698. Retrieved from [Link]

-

Chem Survival. (2012, December 6). Determining organic structures from IR/NMR [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Erythritol. PubChem Compound Database. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Serianni, A. S., et al. (1987). Synthesis of D-erythro-2-pentulose and D-threo-2-pentulose and analysis of the 13C- and 1H-n.m.r. spectra of the 1-13C- and 2-13C-substituted sugars. Carbohydrate Research, 167, 73-89. Retrieved from [Link]

- Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

American Chemical Society. (n.d.). Macromolecules Journal. ACS Publications. Retrieved from [Link]

-

Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In D. Zhang, M. Zhu, & W. G. Humphreys (Eds.), Drug Metabolism in Drug Design and Development. John Wiley & Sons, Inc. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Butane-1,2,3,4-tetraol-based amphiphilic stereoisomers for membrane protein study: importance of chirality in the linker region - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 4. Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 6. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 8. organomation.com [organomation.com]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. ou.edu [ou.edu]

- 11. Tablas de desplazamientos químicos de las impurezas en RMN [sigmaaldrich.com]

- 12. web.uvic.ca [web.uvic.ca]

- 13. youtube.com [youtube.com]

- 14. D-Threitol | C4H10O4 | CID 169019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Erythritol | C4H10O4 | CID 222285 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Enzymatic Synthesis of Butane-1,2,3,4-tetrol (Erythritol)

Abstract & Scope

This guide details the protocol for the biocatalytic synthesis of butane-1,2,3,4-tetrol (specifically the meso-isomer, erythritol ), utilizing a recombinant Erythrose Reductase (ER) system. Unlike whole-cell fermentation, which requires complex metabolic engineering of the Pentose Phosphate Pathway (PPP), this cell-free enzymatic protocol allows for precise kinetic characterization, stereochemical control, and rapid screening of enzyme variants.

The protocol focuses on the reduction of D-erythrose to erythritol coupled with a cofactor regeneration system (Glucose Dehydrogenase/NADPH) to ensure thermodynamic drive and economic viability.

Target Audience: Metabolic Engineers, Enzymologists, and Process Chemists.

Biocatalytic Mechanism

The synthesis relies on the stereospecific reduction of the aldehyde group of D-erythrose. To prevent stoichiometric consumption of expensive cofactors (NADPH), the reaction is coupled with a recycling enzyme, Glucose Dehydrogenase (GDH).

Reaction Scheme

The following diagram illustrates the coupled redox cycle. Note the critical role of the regeneration loop in maintaining a high [NADPH]/[NADP+] ratio.

Figure 1: Coupled enzymatic cycle for erythritol synthesis. Erythrose Reductase (ER) reduces the substrate while consuming NADPH, which is immediately regenerated by Glucose Dehydrogenase (GDH) oxidizing Glucose.

Materials & Equipment

Reagents

| Reagent | Specification | Purpose |

| D-Erythrose | >95% Purity (Sigma/Merck) | Substrate |

| NADPH | Tetrasodium Salt (reduced) | Cofactor (Catalytic amount) |

| Erythrose Reductase (ER) | Recombinant Yarrowia lipolytica (YlER) or Candida magnoliae | Primary Enzyme |

| Glucose Dehydrogenase (GDH) | Bacillus sp. (commercially available) | Recycling Enzyme |

| D-Glucose | Analytical Grade | Co-substrate for recycling |

| Zinc Sulfate (ZnSO₄) | 100 mM Stock | Activator (Critical for Y. lipolytica ER) |

| Buffer System | 50 mM Citrate (pH 3.0) OR 50 mM Phosphate (pH 7.[1]0) | See Optimization Section 5.1 |

Equipment

-

Thermostatic Shaker or Water Bath (37°C)

-

HPLC System with Refractive Index (RI) Detector[2]

-

Amine-bound HPLC Column (e.g., Zorbax NH2 or Unison UK-Amino)

-

UV-Vis Spectrophotometer (for initial activity assays at 340 nm)

Experimental Protocol

Enzyme Preparation

Note: If using crude lysate, ensure background ADH activity is quenched. This protocol assumes purified recombinant protein.

-

Thaw enzymes on ice.

-

Dilute ER to a working concentration of 1.0 U/mL in the reaction buffer.

-

Dilute GDH to 2.0 U/mL (maintain a 2:1 ratio over ER to ensure regeneration is not rate-limiting).

Synthesis Reaction (Batch Mode)

This protocol describes a 1 mL bench-scale reaction.

-

Buffer Prep: Prepare 50 mM Citrate Buffer, pH 3.0. Add ZnSO₄ to a final concentration of 0.25 mM .

-

Critical Insight:Yarrowia lipolytica ER (YlER) has a unique acidic optimum (pH 3.0) and is zinc-dependent.[3] If using Candida ER, use Phosphate Buffer pH 7.0 and omit Zinc.

-

-

Master Mix Assembly: In a 1.5 mL microcentrifuge tube, combine:

-

800 µL Buffer (Citrate pH 3.0 + Zn²⁺)

-

50 µL D-Glucose (Stock 1 M -> Final 50 mM)

-

50 µL D-Erythrose (Stock 200 mM -> Final 10 mM)

-

10 µL NADPH (Stock 10 mM -> Final 0.1 mM)

-

-

Initiation: Add 50 µL GDH and 40 µL ER enzyme solution.

-

Incubation: Incubate at 37°C with gentle shaking (600 rpm) for 2–4 hours.

-

Quenching: Stop reaction by heating at 95°C for 5 minutes or adding 100 µL of 0.1 M HCl (if using acidic HPLC mobile phase). Centrifuge at 12,000 x g for 5 min to remove precipitated protein.

Analytical Workflow (HPLC-RI)

Quantification of erythritol requires separation from the substrate (erythrose) and co-substrate (glucose).

-

Column: Amino-functionalized silica (e.g., Lichrospher 5-NH2, 250 x 4.6 mm)

-

Mobile Phase: Acetonitrile:Water (85:15 v/v), isocratic.

-

Flow Rate: 1.0 mL/min[2]

-

Temperature: 30°C

-

Detection: Refractive Index (RI) detector (35°C)

-

Injection Vol: 10–20 µL

Expected Retention Times:

-

Erythritol: ~8.5 min

-

Erythrose: ~10.2 min

-

Glucose: ~12.5 min

Optimization & Troubleshooting

Source-Dependent Conditions

The choice of enzyme source dictates the physicochemical environment.

| Parameter | Yarrowia lipolytica (YlER) | Candida magnoliae (CmER) |

| Optimum pH | 3.0 (Acidic) | 7.0 (Neutral) |

| Cofactor Preference | NADPH | NADH > NADPH |

| Metal Dependency | Zn²⁺ (0.25 mM) required | None specific |

| Km (Erythrose) | ~15 mM | ~7.9 mM |

Common Failure Modes

-

Low Conversion: Check Zn²⁺ inclusion. YlER activity drops >80% without Zinc.

-

Cofactor Exhaustion: If [Erythritol] plateaus below theoretical yield, the GDH recycling system may be failing. Spike with fresh NADPH to confirm.

-

Stereochemical Impurities: Chemical reduction (non-enzymatic) can produce threitol. Ensure negative controls (no enzyme) show zero conversion.

Workflow Visualization

The following diagram outlines the operational sequence for the validation of the protocol.

Figure 2: Step-by-step experimental workflow for erythritol synthesis and validation.

References

-

Janek, T., et al. (2017).[3] "Characterization of erythrose reductase from Yarrowia lipolytica and its influence on erythritol synthesis." Microbial Cell Factories, 16:118.[3]

-

Lee, S.J., et al. (2010). "Purification and Characterization of a Novel Erythrose Reductase from Candida magnoliae." Applied and Environmental Microbiology, 76(14).

-

Cheng, H., et al. (2018).[4] "Identification, characterization of two NADPH-dependent erythrose reductases in the yeast Yarrowia lipolytica." Microbial Cell Factories, 17:133.[4]

-

Mirończuk, A.M., et al. (2017).[5] "Functional overexpression of genes involved in erythritol synthesis in the yeast Yarrowia lipolytica." Biotechnology for Biofuels, 10:77.

-

PerkinElmer Application Note. "The Qualitative and Quantitative Analysis of Sugars and Erythritol by LC-ELSD."

Sources

- 1. Purification and Characterization of a Novel Erythrose Reductase from Candida magnoliae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Simultaneous determination of meso-erythritol and L-erythrulose in fermentation broth using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification, characterization of two NADPH-dependent erythrose reductases in the yeast Yarrowia lipolytica and improvement of erythritol productivity using metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Erythritol Chemical Structure, Biosynthesis Pathways, Properties, Applications, and Production, International Journal of Microbiology and Biotechnology, Science Publishing Group [sciencepublishinggroup.com]

- 5. Characterization of erythrose reductase from Yarrowia lipolytica and its influence on erythritol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Butane-1,2,3,4-tetrol (Erythritol) in Cosmetic Formulations

Introduction

Butane-1,2,3,4-tetrol, commonly known as erythritol, is a naturally occurring sugar alcohol that is gaining significant traction in the cosmetic industry.[1][2][3] Its multifunctional properties as a humectant, moisturizer, and skin-conditioning agent, coupled with an excellent safety profile, make it a compelling ingredient for a wide range of cosmetic and personal care products.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of erythritol in cosmetic formulations. It delves into the scientific principles behind its use, offers detailed formulation guidelines, and presents protocols for evaluating its efficacy.

Erythritol is a four-carbon polyol, structurally similar to other well-known humectants like glycerin.[2] It is produced through the fermentation of carbohydrates from natural sources such as corn or wheat.[2][3] Its use has been approved in numerous countries for food and pharmaceutical applications, and its safety in topical applications is well-documented.[5][6]

Physicochemical Properties and Cosmetic Functions

Understanding the fundamental properties of erythritol is crucial for its effective incorporation into cosmetic formulations.

| Property | Value | Source |

| INCI Name | Erythritol | [2] |

| Chemical Formula | C4H10O4 | [1] |

| Appearance | White, crystalline powder | [3] |

| Solubility | Soluble in water | [3] |

| Key Functions | Humectant, Moisturizing, Skin Conditioning | [4] |

Mechanism of Action as a Humectant

Erythritol's primary function in skincare is as a humectant. Its polyol structure, rich in hydroxyl (-OH) groups, allows it to attract and bind water molecules from the environment and the deeper layers of the skin. This action helps to maintain and increase the water content of the stratum corneum, the outermost layer of the skin, leading to improved skin hydration.

Diagram: Mechanism of Humectancy

Caption: Erythritol attracts water from the atmosphere and deeper skin layers to hydrate the stratum corneum.

Synergistic Effects with Glycerin

A noteworthy characteristic of erythritol is its synergistic moisturizing effect when combined with glycerin.[2] While glycerin is a highly effective and widely used humectant, it can sometimes impart a sticky or tacky feel to formulations at higher concentrations. The combination of erythritol and glycerin can achieve a high level of moisturization with an improved sensory profile. This synergy allows for the reduction of glycerin content without compromising on efficacy.

Formulation Guidelines

Erythritol can be incorporated into a variety of cosmetic formulations, including creams, lotions, serums, masks, and cleansers.[2]

Recommended Use Levels

-

Leave-on Skincare Products (creams, lotions, serums): 3-5%[2]

-

Rinse-off Products (cleansers, shower gels): 3-5%[2]

-

Oral Care Products (toothpaste, mouthwash): Up to 25%[2]

Incorporation into Formulations

Erythritol is readily soluble in water and can be added to the water phase of a formulation. It can be incorporated in both cold and hot processes. For hot-process emulsions, it should be added to the water phase and heated along with other water-soluble ingredients.

Impact on Formulation Aesthetics

Erythritol can influence the sensory properties of a formulation. It is known to provide a cooling sensation upon application, which can be a desirable attribute in products for sensitive or irritated skin.[1] Furthermore, it can affect the viscosity and texture of formulations, and its impact should be evaluated on a case-by-case basis.

Application in Specific Cosmetic Formulations

Daily Moisturizing Cream

A combination of erythritol and glycerin can be used to create a highly effective daily moisturizer with a pleasant skin feel.

Example Formulation: Hydrating Day Cream

| Phase | Ingredient | % (w/w) | Function |

| A | Deionized Water | q.s. to 100 | Solvent |

| Erythritol | 3.0 | Humectant | |

| Glycerin | 2.0 | Humectant | |

| Xanthan Gum | 0.3 | Thickener | |

| B | Cetearyl Alcohol | 3.0 | Emulsifier, Thickener |

| Glyceryl Stearate | 2.0 | Emulsifier | |

| Caprylic/Capric Triglyceride | 5.0 | Emollient | |

| Dimethicone | 1.0 | Occlusive | |

| C | Phenoxyethanol (and) Ethylhexylglycerin | 1.0 | Preservative |

| Fragrance | 0.1 | Fragrance |

Soothing Serum for Sensitive Skin

The cooling and soothing properties of erythritol make it an excellent candidate for serums designed for sensitive or irritated skin.[1]

Anti-Acne Formulations